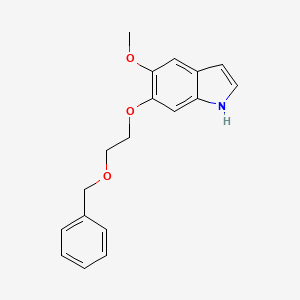
6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole can be achieved through several steps involving the protection and deprotection of functional groups, as well as the formation of the indole core. One common method involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups can be protected using benzyl ethers.
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxyethoxy Group: The benzyloxyethoxy group can be introduced through a nucleophilic substitution reaction, where the protected hydroxyl group reacts with an appropriate alkylating agent.
Deprotection: The final step involves the deprotection of the benzyl ethers to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: NaH, NaOCH3, benzyl bromide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. For example, as a potential MAO inhibitor, it can bind to the active site of the enzyme and prevent the oxidation of neurotransmitter amines, thereby increasing their levels in the brain . This can have therapeutic effects in conditions like depression and Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-ethoxy-2-aminobenzothiazolium diphenylacetate: Used in nonlinear optical materials.
2-ethylhexanol derivatives: Used as surfactants with unique interfacial activity.
Uniqueness
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. Its combination of benzyloxyethoxy and methoxy groups provides distinct properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
5-methoxy-6-(2-phenylmethoxyethoxy)-1H-indole |
InChI |
InChI=1S/C18H19NO3/c1-20-17-11-15-7-8-19-16(15)12-18(17)22-10-9-21-13-14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3 |
InChI-Schlüssel |
AKBAVBGNHVAHJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCOCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


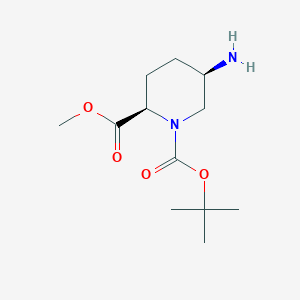
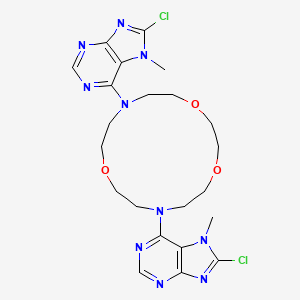

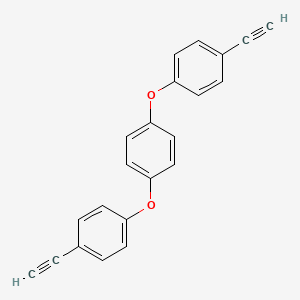

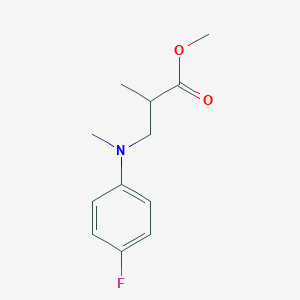
![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
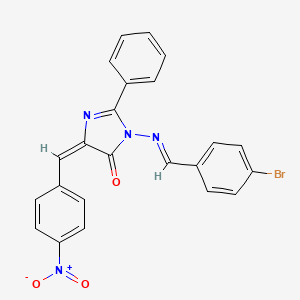
![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
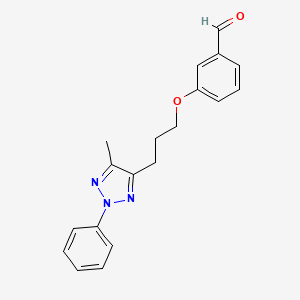
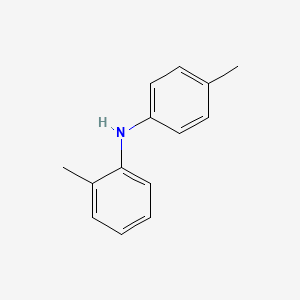

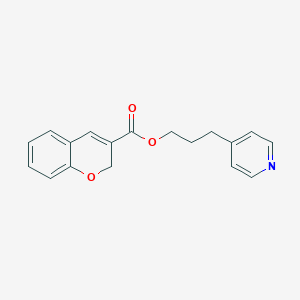
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
